Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-carboxylate
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Overview
Description
“Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-carboxylate” is a complex organic compound. The numbers (2, 3, 4, 5, 6) in the name refer to the carbons that are stereogenic . The compound has been used in various chemical reactions .
Synthesis Analysis
The synthesis of this compound involves a solution of (2S,3S,4S,5R,6S)-methyl 3,4,5-triacetoxy-6-(4-(hydroxymethyl)-2-nitrophenoxy)-tetrahydro-2H-pyran-2-carboxylate in ethyl acetate. Tetrahydrofuran and platinum dioxide are added to this solution .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple chiral centers. The (2S,3S,4S,5R,6S) notation indicates the configuration of these chiral centers .Chemical Reactions Analysis
This compound has been used in various chemical reactions. For example, it has been used in reactions involving tetrahydrofuran and platinum dioxide .Scientific Research Applications
β-Glucuronidase Activity Determination
This compound is commonly used to determine β-glucuronidase activity in various biological samples, such as urine and caecum content digesta from bacteria and bovine liver . It serves as a substrate that, when cleaved by β-glucuronidase, helps measure the enzyme’s activity.
Inhibitory Studies
Researchers have employed 4-Nitrophenyl-beta-D-glucuronic acid to study the inhibitory effects of certain extracts, like those from Phyllanthus amarus, on β-glucuronidase . This can help in understanding how different substances affect enzyme activity.
Biomedical Industry Applications
In the biomedical field, this compound is primarily used as a substrate for detecting and quantifying β-glucuronidase activity in various samples, which is crucial for certain diagnostic processes .
Enzyme Assays
It acts as a chromogenic beta-D-glucosidase substrate used for measuring beta-glucosidase activity in research and in vitro diagnostic analysis . This is important for biochemical enzyme assays.
Microbial Detection
4-Nitrophenyl-beta-D-glucuronic acid is widely used in the detection of β-glucuronidase activity expressed by specific microorganisms, producing a visible signal upon cleavage by the enzyme . This application is significant in microbiology and infectious disease research.
Medical Treatment Research
D-glucuronic acid derivatives, including 4-Nitrophenyl-beta-D-glucuronic acid, have been studied for their anti-inflammatory and antibacterial effects. These properties are particularly relevant in medical treatments for liver diseases .
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme β-glucuronidase . This enzyme is involved in the hydrolysis of glucuronide conjugates, which are formed in the liver to aid in the excretion of potentially harmful substances.
Mode of Action
The compound acts as a chromogenic substrate for β-glucuronidase . When cleaved by the enzyme, it yields a yellow solution, making it useful for detecting the presence and activity of β-glucuronidase.
properties
IUPAC Name |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO9.Na/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-3-1-5(2-4-6)13(19)20;/h1-4,7-10,12,14-16H,(H,17,18);/q;+1/p-1/t7-,8-,9+,10-,12+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSCXLWCVBZJEE-BLKPXHQLSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12NNaO9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462816 |
Source
|
Record name | Sodium 4-nitrophenyl beta-D-glucopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50462816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-carboxylate | |
CAS RN |
89772-41-8 |
Source
|
Record name | Sodium 4-nitrophenyl beta-D-glucopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50462816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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